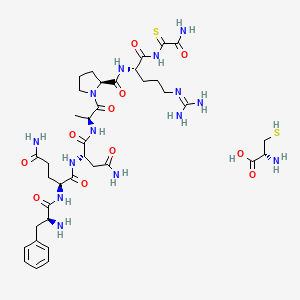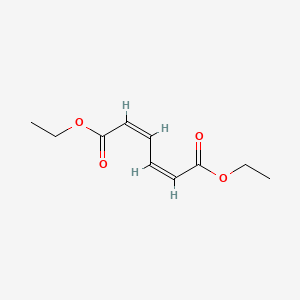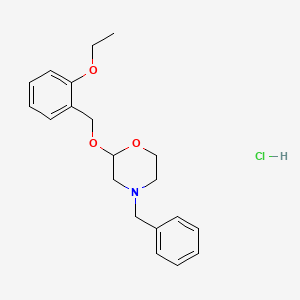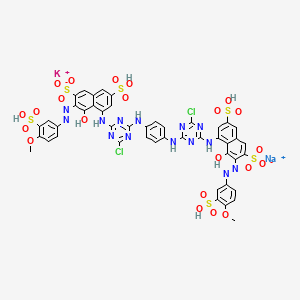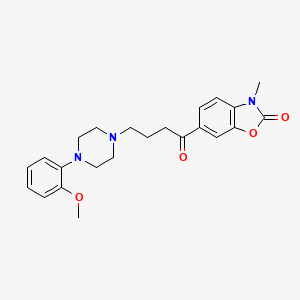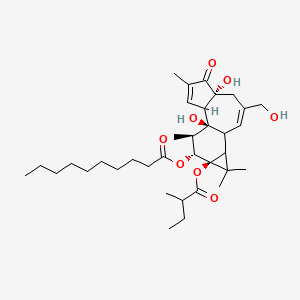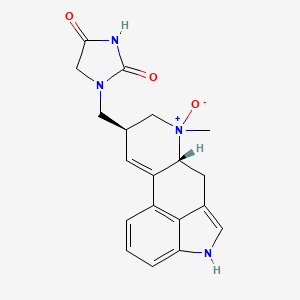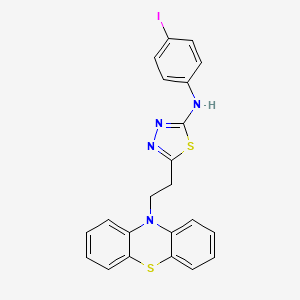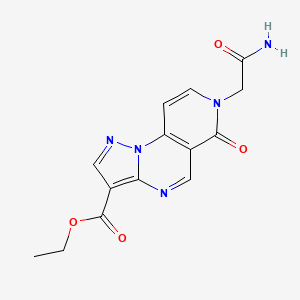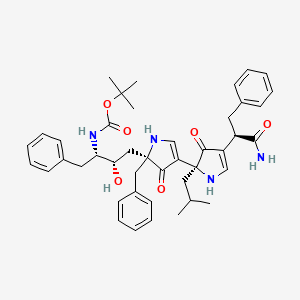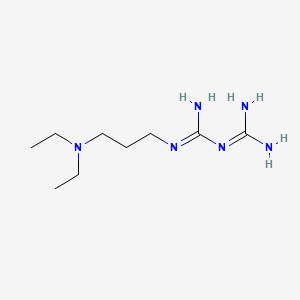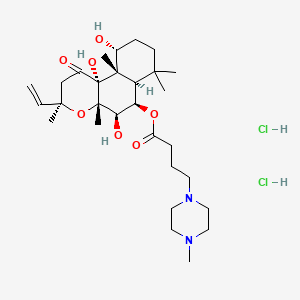
1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid derivative is a complex organic compound that belongs to the class of naphthopyrans
Méthodes De Préparation
The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the one-pot synthesis under solvent-free conditions using catalytic amounts of boron trifluoride etherate (BF3.OEt2). This method involves the condensation of α-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) to form the desired naphthopyran derivatives . Industrial production methods may vary, but they generally follow similar principles of multicomponent reactions and catalytic processes.
Analyse Des Réactions Chimiques
1H-Naphtho(2,1-b)pyran derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can produce hydrazone derivatives with different functional groups.
Applications De Recherche Scientifique
1H-Naphtho(2,1-b)pyran derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets and pathways. For example, their anticancer activity is attributed to the inhibition of DNA-PK and topoisomerase II, leading to the disruption of DNA repair and replication processes . These compounds may also interact with other cellular targets, contributing to their diverse biological activities.
Comparaison Avec Des Composés Similaires
1H-Naphtho(2,1-b)pyran derivatives can be compared with other similar compounds such as:
Sclareoloxide: A stereoisomer with similar structural features but different biological activities.
8,13-Epoxy-15,16-dinorlab-12-ene: Another stereoisomer with distinct chemical properties and applications.
Manoyl oxide: A related compound with different functional groups and biological activities.
Propriétés
Numéro CAS |
115076-95-4 |
|---|---|
Formule moléculaire |
C29H50Cl2N2O7 |
Poids moléculaire |
609.6 g/mol |
Nom IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(24(35)28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26+,27-,28+,29-;;/m1../s1 |
Clé InChI |
SCBIBQHEDBGEGH-YBHQIWACSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCCN4CCN(CC4)C)(C)C)O)C)O)C=C.Cl.Cl |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCCN4CCN(CC4)C)C)O)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


